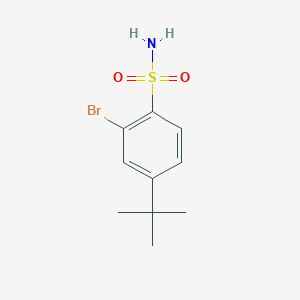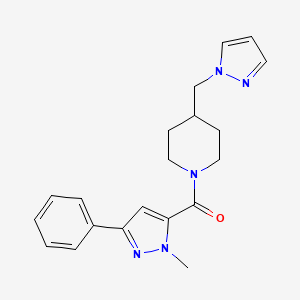
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O and its molecular weight is 349.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
The compound shares structural similarities with pyrazole derivatives that have been extensively studied for their interactions with biological receptors. For instance, a study detailed the molecular interactions of a pyrazole antagonist with the CB1 cannabinoid receptor, employing computational methods to understand its conformational dynamics and interaction mechanisms with the receptor (Shim et al., 2002). This research provides insights into how similar compounds might interact with biological targets, highlighting their potential application in designing receptor-specific drugs.
Synthesis and Characterization
Pyrazolines, including derivatives similar to the compound of interest, have been synthesized and characterized, revealing their biological activities. For example, Mumtaz et al. (2015) synthesized derivatives of 3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone and evaluated their antimicrobial and phytotoxic activities (Mumtaz et al., 2015). Such studies demonstrate the compound's relevance in developing new antimicrobial agents and exploring their effects on plant growth, which could have agricultural implications.
Structural Analyses
Structural analysis of pyrazole derivatives has been conducted to understand their chemical and physical properties better. Rajni Swamy et al. (2013) examined isomorphous structures related to pyrazole derivatives, providing valuable data on their crystalline forms and stability (Rajni Swamy et al., 2013). This information is crucial for pharmaceutical applications, where the stability and crystallinity of compounds can significantly affect their efficacy and shelf life.
Antimicrobial Activity Studies
The antimicrobial properties of pyrazoline derivatives have been a subject of research, with studies showing that these compounds exhibit significant activity against various microbial strains. Kumar et al. (2012) synthesized a series of pyrazoline derivatives and evaluated their antimicrobial efficacy, finding that some compounds displayed promising activity (Kumar et al., 2012). Research in this area suggests potential applications in developing new antimicrobial drugs to combat resistant microbial strains.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c1-23-19(14-18(22-23)17-6-3-2-4-7-17)20(26)24-12-8-16(9-13-24)15-25-11-5-10-21-25/h2-7,10-11,14,16H,8-9,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGRVABJNUNLQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCC(CC3)CN4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


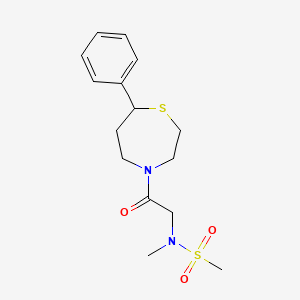
![Prop-2-enyl 2-[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B3006737.png)
![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-2H-chromen-2-one](/img/structure/B3006739.png)
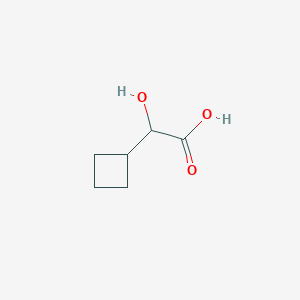
![4-[[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B3006742.png)
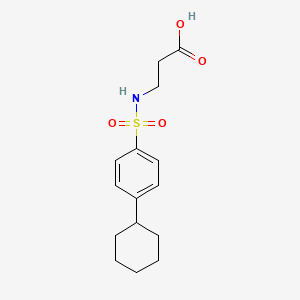
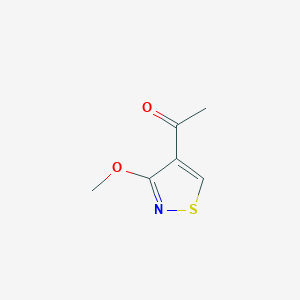
![(2E,NZ)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B3006750.png)
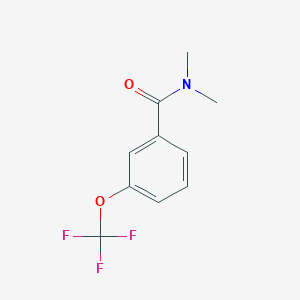
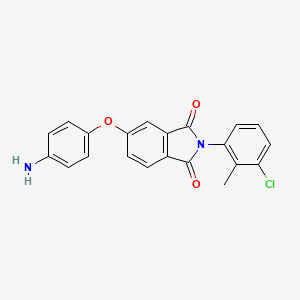
![5-[(3-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B3006755.png)
